1-(3-Fluoro-5-methoxyphenyl)-propylamine hydrochloride
Overview
Description
1-(3-Fluoro-5-methoxyphenyl)-propylamine hydrochloride, also known as FMPA-HCl, is a synthetic compound that has a wide range of applications in scientific research. It is a colorless, crystalline solid that is soluble in water and has a molecular weight of 233.7 g/mol. It is an important intermediate in the synthesis of a variety of other compounds, such as pharmaceuticals and agrochemicals. In addition, FMPA-HCl has been used in a number of biochemical and physiological studies.
Scientific Research Applications
Synthesis and Antibacterial Activity
One of the notable applications of compounds related to 1-(3-Fluoro-5-methoxyphenyl)-propylamine hydrochloride is in the synthesis of secondary amines with significant antibacterial properties. The synthesis involves the condensation of amines with aromatic aldehydes and ketones, followed by reduction, producing compounds whose oxalates and hydrochlorides demonstrate high antibacterial activity (Arutyunyan et al., 2017).
Neurokinin-1 Receptor Antagonism
Another research area involves the development of neurokinin-1 (NK1) receptor antagonists. A compound structurally similar to this compound, with modifications for increased water solubility, has shown high affinity as an orally active h-NK1 receptor antagonist. This compound has potential applications in clinical settings for conditions such as emesis and depression (Harrison et al., 2001).
Enhancement of Cognitive Processes
Research into serotonin receptors has identified compounds related to this compound that can act as partial agonists of 5-HT4 receptors, potentially enhancing cognitive processes such as learning and memory. These findings have implications for the treatment of cognitive disorders related to aging or neurodegenerative diseases (Lamirault & Simon, 2001).
Synthesis of Fluorinated Compounds
In the field of organic synthesis, methods have been developed for the synthesis of fluorinated compounds, which are valuable in various applications including pharmaceuticals and agrochemicals. These methods involve reactions such as bromofluorination and subsequent transformations to produce fluorinated azetidine derivatives, which are of high interest as building blocks in medicinal chemistry (Van Hende et al., 2009).
properties
IUPAC Name |
1-(3-fluoro-5-methoxyphenyl)propan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO.ClH/c1-3-10(12)7-4-8(11)6-9(5-7)13-2;/h4-6,10H,3,12H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFPLXAREAZVNLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC(=C1)F)OC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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